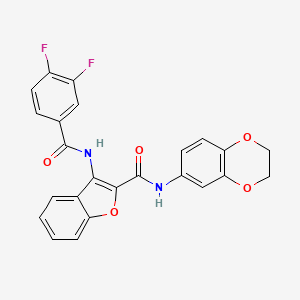
3-(3,4-difluorobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-difluorobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H16F2N2O5 and its molecular weight is 450.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(3,4-difluorobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure that combines multiple functional groups, which contribute to its biological properties. The presence of difluorobenzamide and benzofuran moieties suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria.
- Anticancer Potential : It has shown promise in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Effects : Some studies indicate that it may reduce inflammation markers in cellular models.
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, potential pathways include:
- Inhibition of Specific Enzymes : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Interaction with Receptors : It could modulate receptor activity linked to inflammatory responses or cancer progression.
Antimicrobial Activity
A study conducted on various derivatives of benzamide compounds showed that those containing fluorinated groups exhibited enhanced antibacterial activity against Gram-positive bacteria. The specific activity against resistant strains was notable, suggesting a potential application in treating infections caused by multidrug-resistant organisms .
Anticancer Studies
In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines. For instance, tests indicated that it reduced cell viability in breast and colon cancer cells significantly compared to controls. The IC50 values were reported to be in the micromolar range, indicating moderate potency .
Anti-inflammatory Properties
Research on inflammatory models revealed that the compound could decrease levels of pro-inflammatory cytokines. This suggests a mechanism where it may interfere with signaling pathways involved in inflammation .
Data Tables
| Biological Activity | Test System | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | >30 | |
| Anticancer | MCF-7 | 15 | |
| Anti-inflammatory | RAW 264.7 | 20 |
Case Study 1: Antimicrobial Efficacy
In a controlled study involving several bacterial strains, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains.
Case Study 2: Cancer Cell Line Inhibition
A series of experiments on human cancer cell lines showed that treatment with the compound led to G1 phase arrest and apoptosis induction in MCF-7 cells. Flow cytometry analysis confirmed increased sub-G1 populations post-treatment, indicating effective anticancer properties.
Properties
IUPAC Name |
3-[(3,4-difluorobenzoyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2N2O5/c25-16-7-5-13(11-17(16)26)23(29)28-21-15-3-1-2-4-18(15)33-22(21)24(30)27-14-6-8-19-20(12-14)32-10-9-31-19/h1-8,11-12H,9-10H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUILZXBMYWTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














